molecular formula C26H23ClN4O2S B11990131 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide

Cat. No.: B11990131
M. Wt: 491.0 g/mol
InChI Key: MEUVHMKDNKHLEU-CJZGEIMDSA-N
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Description

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include a benzimidazole ring, a chlorobenzyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of Acetohydrazide Moiety: The acetohydrazide moiety is synthesized by reacting the intermediate product with hydrazine hydrate under reflux conditions.

    Final Coupling Reaction: The final step involves the coupling of the acetohydrazide intermediate with 3-(2-methoxyphenyl)-2-propenal under basic conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.

Chemical Reactions Analysis

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine or hydrazone functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming Schiff bases or hydrazones.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biology: It is used in biochemical studies to investigate enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound can be utilized in the synthesis of advanced materials and as a precursor for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA or proteins, disrupting their normal function. The chlorobenzyl group enhances the compound’s lipophilicity, facilitating its cellular uptake. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide exhibits unique structural features and reactivity. Similar compounds include:

Properties

Molecular Formula

C26H23ClN4O2S

Molecular Weight

491.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C26H23ClN4O2S/c1-33-24-11-5-2-7-20(24)8-6-16-28-30-25(32)18-34-26-29-22-9-3-4-10-23(22)31(26)17-19-12-14-21(27)15-13-19/h2-16H,17-18H2,1H3,(H,30,32)/b8-6+,28-16+

InChI Key

MEUVHMKDNKHLEU-CJZGEIMDSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=CC=C1C=CC=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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